molecular formula C6H6BrN3O B1404411 N'-(6-bromopyridin-2-yl)formic hydrazide CAS No. 1437312-09-8

N'-(6-bromopyridin-2-yl)formic hydrazide

Cat. No.: B1404411
CAS No.: 1437312-09-8
M. Wt: 216.04 g/mol
InChI Key: GEDQLHNATGDFDT-UHFFFAOYSA-N
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Description

N’-(6-bromopyridin-2-yl)formic hydrazide is a chemical compound with the molecular formula C6H6BrN3O It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-bromopyridin-2-yl)formic hydrazide typically involves the reaction of 6-bromopyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified by recrystallization or column chromatography to obtain N’-(6-bromopyridin-2-yl)formic hydrazide in high purity.

Industrial Production Methods

In an industrial setting, the production of N’-(6-bromopyridin-2-yl)formic hydrazide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(6-bromopyridin-2-yl)formic hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrazines.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Oxidation of N’-(6-bromopyridin-2-yl)formic hydrazide can yield products such as 6-bromopyridine-2-carboxylic acid.

    Reduction: Reduction can produce compounds like 6-bromopyridin-2-ylamine.

    Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

N’-(6-bromopyridin-2-yl)formic hydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(6-bromopyridin-2-yl)formic hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N’-(6-bromopyridin-2-yl)formic hydrazide can be compared with other similar compounds, such as:

    6-bromopyridine-2-carboxylic acid: A precursor in the synthesis of N’-(6-bromopyridin-2-yl)formic hydrazide.

    6-bromopyridin-2-ylamine: A reduction product of N’-(6-bromopyridin-2-yl)formic hydrazide.

    N’-(6-chloropyridin-2-yl)formic hydrazide: A similar compound with a chlorine atom instead of a bromine atom.

The uniqueness of N’-(6-bromopyridin-2-yl)formic hydrazide lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

N-[(6-bromopyridin-2-yl)amino]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-5-2-1-3-6(9-5)10-8-4-11/h1-4H,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDQLHNATGDFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)NNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101231530
Record name Hydrazinecarboxaldehyde, 2-(6-bromo-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437312-09-8
Record name Hydrazinecarboxaldehyde, 2-(6-bromo-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437312-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinecarboxaldehyde, 2-(6-bromo-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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